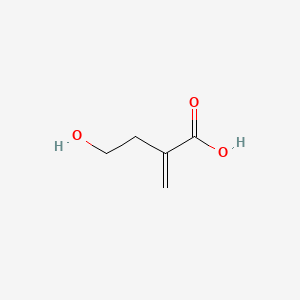

4-Hydroxy-2-methylenebutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylidenebutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMYQRVWBCSLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276597 | |

| Record name | 4-Hydroxy-2-methylenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24923-76-0 | |

| Record name | 4-Hydroxy-2-methylenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-methylidenebutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2-methylenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylenebutanoic acid, a key natural product intermediate, holds significant interest in the fields of biochemistry, pharmacology, and synthetic chemistry. It is primarily recognized as the aglycone (non-sugar) component of tuliposides, which are secondary metabolites found in plants such as tulips (Tulipa gesneriana)[1]. The molecule's inherent reactivity, stemming from its hydroxyl, carboxylic acid, and vinyl functionalities, makes it a versatile building block for organic synthesis. Its lactone form, α-methylene-γ-butyrolactone (commonly known as tulipalin A), is a known allergen and has been investigated for various biological activities[2][3]. This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize the available information, with some data being predicted or derived from closely related compounds for reference.

General Properties

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2-methylidenebutanoic acid | N/A |

| Synonyms | 4-Hydroxy-2-methylenebutyric acid, γ-hydroxy-α-methylenebutyric acid | [4][5] |

| CAS Number | 24923-76-0 | [1][4][5] |

| Molecular Formula | C₅H₈O₃ | [4][5] |

| Molecular Weight | 116.116 g/mol | [1][4] |

| Canonical SMILES | C=C(CCO)C(=O)O | [4] |

| InChI Key | NJMYQRVWBCSLEU-UHFFFAOYSA-N | [1][4] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Not available | Data for the related 4-hydroxybutanoic acid is -24 °C[6]. |

| Boiling Point | Not available | Data for the related 4-hydroxybutanoic acid is 250 °C[6]. |

| pKa | 4.18 ± 0.11 (Predicted) | [4] |

| Solubility | Not available | The related 4-hydroxybutanoic acid is highly soluble in water, ethanol, and acetone due to the presence of polar hydroxyl and carboxylic acid groups that can form hydrogen bonds[6]. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methylene group (δ 5.5–6.5 ppm) and a broad signal for the hydroxyl proton (δ 1–5 ppm)[1].

-

¹³C NMR: A predicted ¹³C NMR spectrum can be computed, though experimental data is not publicly available without subscription to specialized databases[7]. The spectrum would show distinct peaks for the carboxylic carbon, the vinyl carbons, the methylene carbon adjacent to the hydroxyl group, and the methylene carbon in the backbone.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for its key functional groups. As a reference, the IR spectrum of the similar compound 2-hydroxy-2-methylbutyric acid shows these features[1].

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl & carboxylic acid) | 3500-2500 (broad) |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=C stretch (methylene group) | 1650-1600 |

| C-O stretch (alcohol & carboxylic acid) | Below 1500 (fingerprint region) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is suitable for the analysis of this compound, allowing for the verification of its molecular weight (116.12 g/mol )[1]. Gas chromatography-mass spectrometry (GC-MS) can also be used, but requires a derivatization step to increase volatility.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been explored.

1. Oxidation-Based Synthetic Route

This method involves the oxidation of a suitable precursor.

-

Protocol:

-

Precursor Synthesis: The key intermediate, 4-hydroxy-2-butanone, can be synthesized via an aldol condensation of acetone and formaldehyde[1].

-

Oxidation: The 4-hydroxy-2-butanone precursor is then oxidized to yield this compound. While various oxidizing agents can be used, a detailed protocol using a specific reagent like Jones reagent (chromium trioxide in sulfuric acid and acetone) would involve the careful addition of the oxidant to the precursor in a suitable solvent at a controlled temperature, followed by aqueous workup and purification by chromatography[1].

-

2. Indium-Mediated Allylation

This is a prominent and effective method that can be conducted in aqueous media.

-

Protocol:

-

Reaction Setup: In a reaction vessel, combine an aldehyde (e.g., formaldehyde or a protected equivalent), 2-(bromomethyl)acrylic acid, and indium metal in a solvent system, which can be water or a mixture of an organic solvent like THF and water[1].

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from 30 minutes to a few hours[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a dilute acid (e.g., HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

-

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

An HPLC method with refractive index detection (HPLC-RID) can be adapted for the quantification of this compound[1][8].

-

Protocol:

-

Column: A Bio-Rad Aminex HPX-87H Ion Exclusion Column is suitable for separating organic acids[8].

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) in water is typically used.

-

Flow Rate: A flow rate of approximately 0.6 mL/min.

-

Detection: Refractive Index Detector (RID).

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common approach is the formation of trimethylsilyl (TMS) derivatives.

-

Protocol:

-

Derivatization: The dried sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) and heated (e.g., at 70°C for 30 minutes) to form the TMS derivative.

-

GC Conditions: A standard non-polar column (e.g., DB-5ms) can be used. The oven temperature program would typically start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 50-500.

-

Identification: The compound is identified based on its retention time and the fragmentation pattern in its mass spectrum.

-

Biological Pathways and Significance

This compound is a precursor to biologically active compounds in plants. Its lactone, tulipalin A, is formed enzymatically and serves as a defense chemical.

Biosynthesis of Tulipalin A

In tulips, this compound exists as a glucose ester called tuliposide A. Upon tissue damage, an enzyme converts tuliposide A directly into its lactone form, tulipalin A, as a defense mechanism against pathogens[9]. The biosynthesis of the this compound backbone itself is proposed to occur via a condensation reaction.

Caption: Biosynthesis of Tulipalin A from precursors.

A study on the biosynthesis of the aglycone suggests a pathway involving the condensation of pyruvate and acetyl-coenzyme A[10]. The resulting this compound is then glycosylated to form tuliposide A. Upon tissue damage, the Tuliposide A-Converting Enzyme (TCEA) is activated and catalyzes an intramolecular transesterification of 6-tuliposide A to form the defensive compound tulipalin A, without releasing the free acid as an intermediate[11][12].

Mechanism of Action of Tulipalin A

Tulipalin A has been identified as an allergen and has been investigated for its potential anti-inflammatory and anti-cancer activities. Its biological effects are thought to be mediated through its reactivity as a Michael acceptor, allowing it to interact with nucleophilic residues in proteins[2].

Caption: Proposed mechanisms of action for Tulipalin A.

Research has indicated that tulipalin A can inhibit matrix metalloproteinases (MMPs) and enhance the production of the epidermal growth factor receptor (EGFR), suggesting potential applications in anti-arthritic and cancer research[2]. As a potent allergen, it can also cause allergic contact dermatitis by acting as a hapten and reacting with skin proteins[2][3].

References

- 1. This compound | 24923-76-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Tulipalin A: Allergenicity, Detection, and Anti-Inflammatory Mechanisms_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Tulipalin A - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis of α-methylene-γ-butyrolactone, the cyclized aglycone of tuliposide A - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel lactone-forming carboxylesterase: molecular identification of a tuliposide A-converting enzyme in tulip - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Hydroxy-2-methylenebutanoic Acid: Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylenebutanoic acid, a reactive α,β-unsaturated carboxylic acid, is a naturally occurring compound primarily found in the Liliaceae family. It exists in planta as glycosidic precursors, known as tuliposides, which upon enzymatic or chemical hydrolysis yield the free acid and its corresponding lactone, tulipalin A. This guide provides a detailed overview of the natural sources of this compound, comprehensive protocols for its isolation and purification, and an exploration of its biological activities, particularly its role as a contact allergen. Quantitative data on the distribution of its precursors in various plant tissues are presented, and the biosynthetic pathway is illustrated. This document serves as a technical resource for researchers interested in the chemistry, biology, and potential applications of this bioactive molecule.

Natural Sources

This compound is not typically found in its free form in intact plants. Instead, it is stored as glycosides, primarily 1-tuliposide A and 6-tuliposide A.[1] These precursors are esters formed between the carboxylic acid group of this compound and a glucose molecule.[1] Upon tissue damage, an endogenous enzyme, tuliposide-converting enzyme, hydrolyzes the glycosidic bond, releasing this compound. This acid is in equilibrium with its more stable lactone form, α-methylene-γ-butyrolactone, also known as tulipalin A.[1]

The primary plant families and genera known to contain significant quantities of tuliposides are:

-

Liliaceae Family:

-

Tulipa (Tulips): Various species and cultivars of tulips are the most well-known source of these compounds.[2] The bulbs, stems, leaves, and flowers all contain tuliposides, with concentrations varying between different parts of the plant.[3][4]

-

Alstroemeria (Peruvian Lilies): This genus is another significant source and is a common cause of "tulip fingers," a form of contact dermatitis, in florists.[5]

-

Amana edulis (Edible Tulip): The bulbs of this plant also contain tuliposides.[6]

-

Biosynthesis and Conversion

The formation of this compound and tulipalin A is a defense mechanism in plants, initiated by tissue damage. The biosynthetic pathway is a straightforward enzymatic conversion.

Caption: Enzymatic conversion of Tuliposide A to this compound and its subsequent lactonization to Tulipalin A upon plant tissue damage.

Quantitative Data

The concentration of tuliposides and their aglycones varies significantly among different species and plant parts. The following tables summarize quantitative data from studies on Tulipa and Alstroemeria.

Table 1: Concentration of Tuliposides and Tulipalins in Different Tulip Cultivars (% of fresh weight) [2]

| Compound | Cultivar 1 | Cultivar 2 | Cultivar 3 |

| 6-Tuliposide A | up to 1.5% | - | - |

| 6-Tuliposide B | up to 1.3% | - | - |

| Tulipalin A | Present | Present | Present |

| (-)-Tulipalin B | Present | Present | Present |

Note: Specific values for each cultivar were not provided in the source.

Table 2: Distribution of 6-Tuliposide A and Tulipalin A in Alstroemeria [7]

| Plant Part | 6-Tuliposide A Content | Tulipalin A Content |

| Flowers | High | High |

| Stems | High | High |

| Leaves | Lower | Lower |

Experimental Protocols: Isolation and Purification

The following protocols are synthesized from methodologies described in the scientific literature for the extraction, isolation, and purification of tuliposides and tulipalin A from plant material.[2][6][7][8]

General Extraction Workflow

References

- 1. This compound | 24923-76-0 | Benchchem [benchchem.com]

- 2. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allergic Contact Dermatitis to Plants: Understanding the Chemistry will Help our Diagnostic Approach | Actas Dermo-Sifiliográficas [actasdermo.org]

- 4. Tulipalin A: Allergenicity, Detection, and Anti-Inflammatory Mechanisms_Chemicalbook [chemicalbook.com]

- 5. Tulipalin A induced phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A simple HPLC method for the isolation and quantification of the allergens tuliposide A and tulipalin A in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mechanism of Action of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Guide

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 4-Hydroxy-2-methylenebutanoic acid in biological systems, particularly in mammalian models, is not extensively available in current scientific literature. This technical guide synthesizes information on the known activities of structurally similar compounds to propose potential mechanisms of action that warrant experimental investigation. The experimental protocols provided are based on established methodologies for assessing these proposed pathways.

Introduction

This compound is a naturally occurring alpha-beta unsaturated carboxylic acid. It is recognized primarily as the aglycone (non-sugar) component of tuliposides, which are secondary metabolites found in plants like tulips.[1] While its direct biological effects and molecular targets in animal systems are not well-defined, the mechanisms of structurally related hydroxy acids provide a foundation for hypothesizing its potential roles. This guide explores two primary putative mechanisms: the stimulation of protein synthesis through the mTOR signaling pathway, based on its analogy to β-hydroxy-β-methylbutyrate (HMB), and the enhancement of antioxidant capacity via the transsulfuration pathway, drawing parallels with 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).

Hypothesized Mechanism 1: Stimulation of Protein Synthesis via the mTOR Pathway

Based on the actions of HMB, a structural analog, this compound is hypothesized to promote protein synthesis in skeletal muscle. This is likely mediated through the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Proposed Signaling Pathway

The proposed pathway begins with the activation of Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate mTOR. mTOR, as part of the mTORC1 complex, subsequently phosphorylates two key downstream effectors: p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins, while phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to form the eIF4F complex, which is crucial for the initiation of cap-dependent translation.

Caption: Hypothesized mTOR signaling pathway activation.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins

This protocol details the investigation of the phosphorylation status of key proteins in the mTOR pathway in murine myotubes treated with this compound.

1. Cell Culture and Differentiation:

-

Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[2]

-

When cells reach 70-80% confluency, switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) to induce differentiation into myotubes.[3]

-

Maintain in differentiation medium for 4-5 days, changing the medium every 48 hours.[3]

2. Treatment:

-

Treat differentiated myotubes with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 4 hours). Include a vehicle-treated control group.

3. Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[4]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA.[5]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay kit.

4. Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[6]

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[6]

-

Block the membrane with 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[6]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1.[4]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[6]

-

Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Experimental Workflow

Caption: Experimental workflow for Western blot analysis.

Hypothesized Mechanism 2: Antioxidant Effects via the Transsulfuration Pathway

Drawing parallels with HMTBA, a methionine precursor, this compound may serve as a substrate for pathways that generate antioxidant compounds. It is hypothesized that it could be metabolized, potentially through the transsulfuration pathway, to increase the intracellular pools of key antioxidants such as taurine and reduced glutathione (GSH). These molecules play a critical role in protecting cells from oxidative damage.

Proposed Metabolic Pathway

The proposed mechanism involves the enzymatic conversion of this compound into intermediates that can enter the transsulfuration pathway. This pathway ultimately leads to the synthesis of cysteine, the rate-limiting amino acid for glutathione synthesis. The increased availability of cysteine would drive the production of GSH. Additionally, intermediates of this pathway can be further metabolized to produce taurine.

Caption: Hypothesized role in the transsulfuration pathway.

Experimental Protocol: Quantification of Intracellular Glutathione and Taurine

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to measure levels of glutathione and taurine in Caco-2 intestinal cells subjected to oxidative stress.

1. Cell Culture and Treatment:

-

Culture Caco-2 cells in DMEM supplemented with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[7]

-

Seed cells on 6-well plates and allow them to differentiate for 21 days post-confluence.

-

Pre-treat the differentiated cells with this compound at various concentrations for 24 hours.

2. Induction of Oxidative Stress:

-

After pre-treatment, induce oxidative stress by exposing the cells to a known oxidant, such as 500 µM hydrogen peroxide (H2O2), for 1-2 hours.[7]

3. Sample Preparation:

-

Wash cells with ice-cold PBS.

-

Scrape cells in a metaphosphoric acid solution to precipitate proteins and stabilize thiols.

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant for analysis.

4. HPLC Analysis:

-

Derivatization: Perform a pre-column derivatization of the samples. For example, use dabsyl chloride or monobromobimane (MBB) to create fluorescent or UV-absorbing derivatives of glutathione and taurine.[8][9]

-

Chromatographic Separation:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.[10]

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][10]

-

Set the flow rate to approximately 0.8-1.0 mL/min.[10]

-

-

Detection and Quantification:

-

Detect the derivatives using a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent (e.g., 460 nm for dabsyl chloride, excitation at 392 nm and emission at 480 nm for MBB).[8][9]

-

Quantify the concentrations of glutathione and taurine by comparing the peak areas to those of known standards.

-

Experimental Workflow

Caption: Experimental workflow for HPLC analysis of thiols.

Data Presentation

As direct quantitative data for the effects of this compound is not available, the following tables illustrate the expected data structure from the proposed experiments.

Table 1: Expected Outcome of Western Blot Analysis for mTOR Pathway Activation

| Treatment Group | p-mTOR/mTOR Ratio (Fold Change) | p-Akt/Akt Ratio (Fold Change) | p-p70S6K/p70S6K Ratio (Fold Change) |

| Control (Vehicle) | 1.0 | 1.0 | 1.0 |

| 10 µM HMBA | Data to be determined | Data to be determined | Data to be determined |

| 25 µM HMBA | Data to be determined | Data to be determined | Data to be determined |

| 50 µM HMBA | Data to be determined | Data to be determined | Data to be determined |

Table 2: Expected Outcome of HPLC Analysis for Antioxidant Levels

| Treatment Group | Condition | Intracellular GSH (nmol/mg protein) | Intracellular Taurine (nmol/mg protein) |

| Control | No Stress | Data to be determined | Data to be determined |

| Control | Oxidative Stress | Data to be determined | Data to be determined |

| 25 µM HMBA | No Stress | Data to be determined | Data to be determined |

| 25 µM HMBA | Oxidative Stress | Data to be determined | Data to be determined |

| 50 µM HMBA | No Stress | Data to be determined | Data to be determined |

| 50 µM HMBA | Oxidative Stress | Data to be determined | Data to be determined |

Conclusion

The mechanism of action for this compound remains to be elucidated through direct experimental investigation. However, based on its structural similarity to other biologically active hydroxy acids, it is plausible to hypothesize its involvement in key cellular processes such as the regulation of protein synthesis and the mitigation of oxidative stress. The proposed mechanisms—activation of the mTOR signaling pathway and contribution to the synthesis of antioxidant compounds like glutathione and taurine—provide a solid framework for future research. The experimental protocols outlined in this guide offer robust methodologies for testing these hypotheses and would be instrumental in defining the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Culture Academy [procellsystem.com]

- 3. Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. Cell culture experiments using Caco-2 cell lines [bio-protocol.org]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]

- 10. A high-performance liquid chromatography method with pre-column derivatization for the simultaneous determination of reduced glutathione, carnosine and taurine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Hydroxy-2-methylenebutanoic acid (CAS: 24923-76-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylenebutanoic acid (CAS Number 24923-76-0), a significant natural product aglycone. The document details its physicochemical properties, natural occurrence, biological significance, and established experimental protocols for its synthesis and analysis. It is intended to serve as a core resource for professionals engaged in natural product chemistry, organic synthesis, and drug discovery.

Physicochemical and Computed Properties

This compound is a functionalized carboxylic acid. Its key properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Identifier | ||

| CAS Number | 24923-76-0 | [1][2][3][4] |

| Molecular Formula | C₅H₈O₃ | [2][3] |

| Molecular Weight | ||

| Molar Mass | 116.116 g/mol | [1][2] |

| Monoisotopic Mass | 116.047344113 Da | [2][3] |

| Physicochemical Data | ||

| Melting Point | 65 °C | [4] |

| Boiling Point (Predicted) | 321.9 ± 25.0 °C | [4] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.18 ± 0.11 | [2] |

| Computed Descriptors | ||

| Topological Polar Surface Area (TPSA) | 57.5 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 106 | [2] |

| InChI Key | NJMYQRVWBCSLEU-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C=C(CCO)C(=O)O | [2] |

Natural Occurrence and Biological Significance

This compound is primarily recognized not as a free acid in nature, but as the aglycone (non-sugar) component of a group of secondary metabolites called tuliposides.[1]

-

Natural Sources: These precursor compounds are found in several genera of the Liliaceae family, most notably in tulips (Tulipa gesneriana) and Amana edulis, as well as in the genus Alstroemeria.[1] In these plants, the acid exists as a glucose ester, such as 1-tuliposide A or 6-tuliposide A.[1]

-

Role in Plant Defense: Tuliposides are key components of plant defense mechanisms.[1] Upon tissue damage, an enzymatic reaction is triggered, leading to the release of biologically active compounds.

-

Conversion to Bioactive Lactone: The conversion is catalyzed by the tuliposide-converting enzyme (TCE), which facilitates the transformation of Tuliposide A into glucose and Tulipalin A.[1] Tulipalin A is the α-methylene-γ-butyrolactone form of this compound.[1] This lactone, along with related compounds like Tulipalin B, exhibits potent antimicrobial and cytotoxic properties.[1]

-

Mechanism of Action: The biological activity of the α-methylene-γ-butyrolactone structure is attributed to its reactive exocyclic methylene group.[1] This group acts as a Michael acceptor, readily undergoing conjugate addition with biological nucleophiles such as sulfhydryl groups in proteins and enzymes, leading to cellular disruption and toxicity.[1]

Synthesis and Derivatization

While it can be isolated from natural sources, chemical synthesis provides a more reliable and scalable route to this compound and its derivatives.

Oxidation-Based Synthetic Route

A common synthetic strategy involves the oxidation of a ketone precursor.[1] This multi-step process begins with an aldol condensation.

-

Intermediate Formation: 4-hydroxy-2-butanone is synthesized via an aldol condensation of acetone and formaldehyde.[1]

-

Oxidation: The precursor, 4-hydroxy-2-butanone, is then oxidized to introduce the carboxylic acid functionality. Powerful oxidizing agents, such as Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone), have been documented for this transformation, yielding the final product.[1]

Modern Synthetic Methods

More recent approaches offer alternative routes, such as the indium-mediated Barbier allylation. This method involves coupling 2-(bromomethyl)acrylic acid with carbonyl compounds in an aqueous medium, highlighting a modern, environmentally benign approach to constructing this functionalized molecule.[1]

Derivatization

The functional groups of this compound allow for straightforward derivatization.

-

Amide Formation: The carboxylic acid can be coupled with various amines to synthesize a library of amide derivatives. This is often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a solvent such as DMF.[1]

-

Esterification: Standard esterification conditions can be used to react the carboxylic acid with alcohols, altering properties like solubility and volatility.[1]

Experimental Protocols

This section provides detailed methodology overviews for key experiments related to the synthesis, isolation, and analysis of this compound.

Methodology: Chemical Synthesis (Oxidation Route)

This protocol is based on the oxidation-based synthetic route.[1]

-

Synthesis of 4-hydroxy-2-butanone (Intermediate):

-

Reaction Setup: Charge a reaction vessel with acetone and formaldehyde. The reaction is typically performed under basic conditions (e.g., using a hydroxide catalyst) at controlled temperatures to facilitate the aldol condensation.

-

Work-up and Purification: After the reaction is complete, neutralize the catalyst. The product, 4-hydroxy-2-butanone, is typically isolated and purified using standard organic chemistry techniques such as distillation or column chromatography.

-

-

Oxidation to this compound (Final Product):

-

Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by slow addition to acetone, typically at a low temperature (e.g., in an ice bath).

-

Reaction: Dissolve the 4-hydroxy-2-butanone intermediate in acetone. Titrate this solution with the prepared Jones reagent until a persistent orange color indicates the completion of the oxidation.

-

Work-up and Isolation: Quench the reaction with isopropanol to consume excess oxidant. Filter the mixture to remove chromium salts. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the final compound using techniques such as recrystallization or silica gel chromatography.

-

Methodology: Isolation from Natural Sources

This protocol outlines the general procedure for obtaining the compound via hydrolysis of its natural precursor, Tuliposide A.[1]

-

Extraction of Tuliposides:

-

Homogenize fresh plant material (e.g., tulip petals) in a suitable solvent like methanol or ethanol to extract the glycosides.

-

Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure.

-

Perform a liquid-liquid extraction or chromatographic separation to isolate the crude tuliposide fraction.

-

-

Chemical Hydrolysis:

-

Dissolve the isolated tuliposide extract in methanol.

-

Add a solution of potassium hydroxide (KOH) and stir the reaction mixture, typically at room temperature, to facilitate the hydrolysis of the ester linkage.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Isolation of the Acid:

-

Once hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts, filter, and evaporate the solvent to yield this compound. Further purification may be required.

-

Methodology: Purity and Structural Analysis

Standard analytical techniques are crucial for verifying the purity and structure of the synthesized or isolated compound.

-

Chromatographic Analysis (LC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is commonly used.

-

Stationary Phase: A reversed-phase column (e.g., C18) is appropriate.

-

Detection: A UV detector (monitoring the C=C bond) and a mass spectrometer (ESI source in negative ion mode to detect [M-H]⁻) are used in series. The resulting chromatogram will indicate purity, while the mass spectrum will confirm the mass-to-charge ratio corresponding to the molecular weight of 116.11.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate and confirm the chemical structure.

-

¹H NMR: Expected signals would include a singlet for the vinyl protons of the methylene group, triplets for the two methylene groups in the ethyl chain, a signal for the hydroxyl proton, and a signal for the carboxylic acid proton.

-

¹³C NMR: Expected signals would correspond to the five carbon atoms, including the carbonyl carbon, the two sp² carbons of the double bond, and the two sp³ carbons of the hydroxyethyl group.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be used.

-

Conclusion

This compound is a valuable molecule at the intersection of natural product chemistry and synthetic organic chemistry. As the stable precursor to the highly reactive and biologically significant Tulipalin A, it serves as a critical target for synthesis and a foundational structure for the development of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the synthesis, derivatization, and potential applications of this versatile compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Hydroxy-α-methylenebutyric Acid and its Lactone Form, α-Methylene-γ-butyrolactone

Introduction

Gamma-hydroxy-alpha-methylenebutyric acid is an organic compound featuring both a carboxylic acid and a hydroxyl functional group. Due to the proximity of these groups, it exists in equilibrium with its cyclic ester form, α-methylene-γ-butyrolactone, also known as Tulipalin A. This lactone is the more stable and commonly characterized form. This guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and biological significance, primarily focusing on the well-documented lactone form, Tulipalin A, as a proxy for the core chemical scaffold.

Nomenclature and Structure

-

γ-Hydroxy-α-methylenebutyric acid:

-

IUPAC Name: 4-Hydroxy-2-methylenebutanoic acid

-

Chemical Formula: C₅H₈O₃

-

Molecular Weight: 116.12 g/mol

-

-

α-Methylene-γ-butyrolactone (Tulipalin A):

Logical Relationship: Acid-Lactone Equilibrium

The interconversion between γ-hydroxy-α-methylenebutyric acid and its lactone form is a fundamental chemical concept.

Caption: Equilibrium between the open-chain acid and the cyclic lactone.

Physical and Chemical Properties

Quantitative data for α-methylene-γ-butyrolactone (Tulipalin A) is summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | [1] |

| Molecular Weight | 98.1 g/mol | [1] |

| Appearance | Clear colorless to light yellow or slightly pink liquid | [1] |

| Melting Point | <25 °C | [1] |

| Boiling Point | 86-88 °C at 12 mmHg | [1][2] |

| Density | 1.119 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.472 | [1] |

| Flash Point | 99 °F (37.22 °C) | [1][3] |

| Solubility | Soluble in water. | [1][2] |

| Vapor Pressure | 0.264 mmHg at 25°C | [1] |

Experimental Protocols

Synthesis of α-Methylene-γ-lactones

A general and common method for the synthesis of α-methylene-γ-lactones involves a two-step, one-pot reaction from the corresponding γ-lactone.

Workflow for the Synthesis of α-Methylene-γ-lactones

Caption: General workflow for the synthesis of α-methylene-γ-lactones.

Detailed Methodology:

-

Formylation: The parent γ-lactone is reacted with a formate ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide. This reaction forms an enolate intermediate. The reaction is typically carried out in a suitable solvent mixture, which can include an aromatic hydrocarbon.

-

Methylenation: A formaldehyde source is then introduced to the reaction mixture. This reacts with the enolate intermediate to introduce the α-methylene group, yielding the final α-methylene-γ-lactone product.[4]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized lactones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For α-methylene-γ-butyrolactone, characteristic peaks include those for the exocyclic double bond protons and the protons of the lactone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretch of the γ-lactone, typically around 1750-1770 cm⁻¹, and peaks associated with the C=C double bond.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Biological Activity and Signaling Pathways

The α-methylene-γ-lactone moiety is a key structural feature found in many biologically active natural products, particularly sesquiterpene lactones.[5] This functional group is a reactive Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins, which is believed to be a primary mechanism of its biological effects.[6]

Known Biological Activities:

-

Antimicrobial and Antifungal Activity: Various α-methylene-γ-lactones have demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus niger.[7]

-

Anti-inflammatory Activity: Some compounds containing this moiety have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway.[8]

-

Anticancer and Cytotoxic Activity: The α-methylene-γ-lactone skeleton is of significant interest for its potential as an anti-leukemic and general anti-tumor agent due to its ability to induce apoptosis in cancer cells.[9][10]

-

Allergenic Properties: Tulipalin A is a known allergen found in plants like tulips and can cause allergic contact dermatitis.[6][11]

Illustrative Signaling Pathway: Inhibition of NF-κB

The α-methylene-γ-lactone moiety can contribute to anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by α-methylene-γ-lactones.

Conclusion

While specific data for γ-hydroxy-α-methylenebutyric acid is scarce, a comprehensive understanding of its chemistry and biological relevance can be gained through the study of its stable lactone form, α-methylene-γ-butyrolactone (Tulipalin A). The α-methylene-γ-lactone moiety is a significant pharmacophore, imparting a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Further research into this chemical scaffold holds potential for the development of new therapeutic agents.

References

- 1. Cas 547-65-9,Tulipalin A | lookchem [lookchem.com]

- 2. Tulipalin A | 547-65-9 [chemicalbook.com]

- 3. tulipalin A, 547-65-9 [thegoodscentscompany.com]

- 4. WO2022104287A1 - Method for producing alpha-methylene lactones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

The Biosynthesis of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylenebutanoic acid is a naturally occurring hydroxy fatty acid of significant interest due to its biological activity and its role as a precursor to the potent allergen and biopolymer monomer, tulipalin A. This technical guide provides an in-depth exploration of the biosynthetic pathways related to this compound. While the direct de novo biosynthesis in plants remains to be fully elucidated, this document details its enzymatic release from precursors in tulips and outlines a novel, engineered biosynthetic pathway for its lactone form. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development in this area.

Introduction

This compound is a C5 hydroxy fatty acid that exists in nature primarily in a glycosylated form known as tuliposide A, particularly in plants of the Liliaceae family, such as tulips (Tulipa gesneriana)[1]. The free acid is of considerable interest as it readily undergoes intramolecular cyclization to form the α-methylene-γ-butyrolactone known as tulipalin A[1]. Tulipalin A is a recognized allergen responsible for "tulip fingers" in florists and has garnered attention for its potential applications in polymer chemistry[1]. Understanding the biosynthesis of this compound is crucial for harnessing its potential in various applications, from drug development to the production of bio-based materials.

This guide will explore two key aspects of the biosynthesis of this compound:

-

The Natural Pathway: The enzymatic release of this compound from its precursor, tuliposide A, in plants.

-

An Engineered Biosynthetic Pathway: A novel, multi-enzyme cascade for the production of tulipalin A from a readily available bio-based precursor, isoprenyl acetate.

The Natural Pathway: Enzymatic Release from Tuliposide A

In tulips and other related plants, this compound is stored as a glucose ester, 6-O-(4-hydroxy-2-methylenebutanoyl)-D-glucopyranose, commonly known as 6-tuliposide A. The free acid, which is in equilibrium with its lactone form, tulipalin A, is released upon tissue damage. This conversion is catalyzed by a specific enzyme, the tuliposide A-converting enzyme (TCEA) [2].

Signaling Pathway for the Enzymatic Release of this compound

The release of this compound is a defense mechanism in plants. Tissue damage triggers the activity of TCEA, which hydrolyzes tuliposide A to release the biologically active aglycone.

Quantitative Data for Tuliposide-Converting Enzymes

While specific kinetic data for TCEA is available, data for the closely related isozyme, tuliposide B-converting enzyme (TCEB), provides valuable comparative insights. The following tables summarize the kinetic parameters for purified recombinant tuliposide A-converting enzymes (TgTCEA1 and TgTCEA2) from tulip petals and a leaf-derived tuliposide B-converting enzyme (TCEB)[2][3].

Table 1: Kinetic Parameters of Recombinant Tuliposide A-Converting Enzymes (TgTCEA1 and TgTCEA2) [2]

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| TgTCEA1 | 6-Tuliposide A | 0.83 ± 0.07 | 130 ± 4 | 160 |

| 6-Tuliposide B | 1.8 ± 0.2 | 13 ± 0.5 | 7.2 | |

| TgTCEA2 | 6-Tuliposide A | 0.76 ± 0.06 | 130 ± 4 | 170 |

| 6-Tuliposide B | 1.5 ± 0.1 | 10 ± 0.3 | 6.7 |

Table 2: Kinetic Parameters of Leaf Tuliposide B-Converting Enzyme (TCEB) [3]

| Substrate | Km (mM) | Vmax (U/mg) | Vmax/Km (U/mg/mM) |

| 6-Tuliposide B | 12 | 1700 | 140 |

| 6-Tuliposide A | 4.2 | 3.0 | 0.71 |

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute.

Experimental Protocols

This protocol is adapted from methods developed for the analysis of allergens in Alstroemeria and tulips[4][5].

Materials:

-

Plant tissue (e.g., tulip petals, leaves)

-

Deionized water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Extraction:

-

Homogenize 1 g of fresh plant tissue in 10 mL of deionized water.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of water (A) and methanol (B) is typically used. An example gradient is: 0-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at 208 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare standard curves for tuliposide A and tulipalin A of known concentrations.

-

Calculate the concentration of the analytes in the plant extracts based on the peak areas from the standard curves.

-

This protocol is based on the characterization of TCEA from tulip petals[2].

Materials:

-

Crude enzyme extract from plant tissue or purified TCEA

-

6-Tuliposide A (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

HPLC system as described in 2.3.1.

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 4 mM 6-tuliposide A in 50 mM potassium phosphate buffer (pH 7.0).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at 30 °C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

-

Product Quantification:

-

Analyze the reaction mixture by HPLC as described in section 2.3.1 to quantify the amount of tulipalin A produced.

-

-

Calculation of Activity:

-

One unit of TCEA activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tulipalin A per minute under the specified conditions.

-

An Engineered Biosynthetic Pathway for Tulipalin A

As the de novo biosynthesis of this compound in plants is not fully understood, researchers have developed an artificial pathway to produce its lactone, tulipalin A, from the bio-based precursor isoprenyl acetate[6]. This pathway utilizes a three-enzyme cascade.

The Engineered Pathway

The engineered pathway begins with the selective hydroxylation of isoprenyl acetate, followed by two oxidation steps to form the carboxylic acid, which then lactonizes to tulipalin A.

Quantitative Data for the Engineered Pathway

Quantitative data for the engineered pathway is emerging. A key finding is the successful engineering of an alkane monooxygenase for the initial hydroxylation step.

Table 3: Activity of Engineered Alkane Monooxygenase [7]

| Enzyme System | Substrate | Specific Activity (U/gcdw) | Notes |

| Engineered Pseudomonas putida expressing AlkB | Isoprenyl Acetate | 1.83 | 6-fold increase after protein and cell engineering. |

U/gcdw: Units per gram of cell dry weight.

Experimental Protocols

This protocol is based on the whole-cell hydroxylation of isoprenyl acetate[6].

Materials:

-

Engineered E. coli or Pseudomonas putida expressing the alkane monooxygenase system (e.g., AlkB).

-

Growth medium (e.g., LB or a defined minimal medium).

-

Inducer for gene expression (e.g., IPTG).

-

Isoprenyl acetate (substrate).

-

Buffer for biotransformation (e.g., potassium phosphate buffer, pH 7.4).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

GC-MS for analysis.

Procedure:

-

Cell Culture and Induction:

-

Grow the engineered microbial strain in a suitable medium to a desired optical density (e.g., OD600 of 0.6-0.8).

-

Induce the expression of the alkane monooxygenase with an appropriate inducer and incubate for a further period (e.g., 16-24 hours at a lower temperature like 20-25 °C).

-

-

Biotransformation:

-

Harvest the cells by centrifugation and resuspend them in the biotransformation buffer to a specific cell density.

-

Add isoprenyl acetate to the cell suspension (e.g., 1-10 mM).

-

Incubate the reaction mixture with shaking at a suitable temperature (e.g., 30 °C) for 24-48 hours.

-

-

Extraction and Analysis:

-

Extract the reaction mixture with an equal volume of ethyl acetate.

-

Analyze the organic phase by GC-MS to identify and quantify the product, 4-acetoxy-2-methylene-butan-1-ol.

-

This protocol describes the subsequent oxidation steps using purified dehydrogenases[6].

Materials:

-

Purified alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

-

4-Acetoxy-2-methylene-butan-1-ol (substrate).

-

NAD+ (cofactor).

-

Buffer (e.g., Tris-HCl, pH 8.0).

-

HPLC or GC-MS for analysis.

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the substrate, NAD+, ADH, and ALDH in the appropriate buffer.

-

Incubate the reaction at a suitable temperature (e.g., 30 °C).

-

Monitor the progress of the reaction by taking samples at different time points.

-

-

Analysis:

-

Analyze the samples by HPLC or GC-MS to quantify the formation of the final product, 4-acetoxy-2-methylene-butanoic acid.

-

Conclusion

The biosynthesis of this compound presents a fascinating area of study with implications for both plant biology and biotechnology. While its natural de novo synthesis pathway remains an open area for research, the enzymatic release from tuliposides is well-characterized, providing a clear mechanism for its formation in response to environmental stimuli. Furthermore, the development of an engineered biosynthetic pathway for its lactone, tulipalin A, from a renewable feedstock opens up exciting possibilities for the sustainable production of this valuable chemical. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize these pathways, paving the way for novel applications in drug development, agriculture, and biomaterials.

References

- 1. This compound | 24923-76-0 | Benchchem [benchchem.com]

- 2. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A simple HPLC method for the isolation and quantification of the allergens tuliposide A and tulipalin A in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering of Transmembrane Alkane Monooxygenases to Improve a Key Reaction Step in the Synthesis of Polymer Precursor Tulipalin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

4-Hydroxy-2-methylenebutanoic Acid and its Derivatives in Natural Product Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylenebutanoic acid is a key structural motif found in a variety of natural products, most notably as the aglycone of tuliposides isolated from plants of the Liliaceae family, such as tulips. While the acid itself does not accumulate in significant quantities, its lactonized forms, tulipalin A (α-methylene-γ-butyrolactone) and its hydroxylated analogue, tulipalin B, exhibit a range of potent biological activities. These activities, including antimicrobial and allergenic properties, have garnered significant interest in the fields of natural product chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, isolation, and biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Introduction

This compound serves as the precursor to a class of α,β-unsaturated-γ-lactones that are significant in plant defense and have shown potential for various applications. The α-methylene-γ-butyrolactone core is a recognized pharmacophore, and its presence in natural products like tulipalin A and B is responsible for their bioactivity. This guide will delve into the scientific intricacies of these compounds, offering a valuable resource for researchers exploring their potential.

Natural Occurrence and Biosynthesis

This compound is primarily found in nature as a glucose ester in the form of tuliposides.[1] These precursor molecules are abundant in the bulbs, stems, leaves, and flowers of Tulipa species and other members of the Liliaceae family.[2][3] The biologically active lactones, tulipalin A and B, are released upon tissue damage through an enzymatic conversion process.

Biosynthetic Pathway

The formation of tulipalins is a direct consequence of the plant's defense mechanism. When the plant tissue is damaged, the compartmentalized tuliposides come into contact with tuliposide-converting enzymes (TCEs), which catalyze the intramolecular transesterification of the 6-O-acyl-glucose ester to form the corresponding α-methylene-γ-butyrolactone and glucose.[4]

Caption: Enzymatic conversion of Tuliposide A to Tulipalin A upon plant damage.

Isolation and Characterization

The isolation of tuliposides and their conversion to tulipalins typically involves extraction from plant material followed by chromatographic separation.

Quantitative Data

The concentration of tuliposides can vary significantly depending on the plant species, cultivar, and tissue type.

| Compound | Plant Source | Tissue | Concentration (% of Fresh Weight) | Reference |

| 6-Tuliposide A | Tulipa species | Bulbs, Stems, Leaves, Petals | Up to 1.5% | [1] |

| 6-Tuliposide B | Tulipa species | - | Up to 1.3% | [1] |

| Tulipalin A | Alstroemeria hybrids | Stems | 0.06% - 0.13% | [5] |

Experimental Protocols

Protocol 3.2.1: Isolation of Tuliposides from Tulip Bulbs

-

Extraction: Homogenize fresh tulip bulbs in methanol:water (80:20, v/v).

-

Filtration: Filter the homogenate to remove solid plant material.

-

Concentration: Evaporate the methanol from the filtrate under reduced pressure.

-

Purification: Subject the aqueous extract to reversed-phase high-performance liquid chromatography (RP-HPLC) using a water:methanol gradient as the mobile phase.

-

Detection: Monitor the eluent at 208 nm using a diode array detector.[1]

-

Identification: Collect the fractions corresponding to tuliposides and confirm their identity using NMR and mass spectrometry.[1]

Protocol 3.2.2: Enzymatic Conversion of Tuliposides to Tulipalins

-

Enzyme Preparation: Prepare a crude extract of tuliposide-converting enzyme (TCE) from tulip bulbs.

-

Reaction: Incubate the purified tuliposides with the TCE extract in a suitable buffer at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the tuliposide peak and the appearance of the tulipalin peak.

-

Purification: Purify the resulting tulipalin using preparative RP-HPLC.

Caption: General workflow for the isolation of tuliposides and their enzymatic conversion to tulipalins.

Biological Activities

Tulipalin A and B, due to their α-methylene-γ-butyrolactone moiety, are highly reactive molecules that can act as Michael acceptors, readily forming covalent adducts with nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity is the basis for their diverse biological activities.

Antimicrobial Activity

Both tulipalin A and B exhibit significant antimicrobial properties against a range of bacteria and fungi.

| Compound | Organism | Activity | Concentration | Reference |

| Tulipalin A | Escherichia coli | Antibacterial | 0.1 - 0.3 mM | [7] |

| Tulipalin B | Escherichia coli | Antibacterial (MIC) | 100 µg/mL | [8] |

| Compound 5c-5 (synthetic derivative) | Botrytis cinerea | Antifungal (IC50) | 18.89 µM | [9] |

| Compound B28 (synthetic derivative) | Fusarium graminearum | Antifungal (Inhibition rate) | 90.9% at 50 mg/L | [10] |

| Compound B32 (synthetic derivative) | Tobacco Mosaic Virus (TMV) | Antiviral (Inactivation effect) | 88.9% at 500 mg/L | [10] |

Mechanism of Action: The antimicrobial activity is, at least in part, attributed to the inhibition of key enzymes. For instance, tulipalin A has been shown to inhibit MurA, an enzyme crucial for bacterial cell wall peptidoglycan synthesis.[7]

Allergenic Properties

Tulipalin A is a well-known allergen responsible for "tulip fingers," a form of occupational contact dermatitis common among florists and bulb handlers.[4] The sensitization rate to tulipalin A can be significant in exposed individuals. In one study of 164 tulip workers, 29.3% showed clinical evidence of contact dermatitis, and of those tested, 35.4% had a positive reaction to tulipalin A or tulip-bulb extract.[11]

Mechanism of Action: The allergenic response to tulipalin A is a T-cell mediated immune response.[12] Exposure to tulipalin A can lead to alterations in proteins within T-cells that are involved in cellular stress responses, DNA replication, and cell division, ultimately promoting an inflammatory immune response.[12]

Anti-inflammatory and Anticancer Potential

Recent studies have begun to explore the anti-inflammatory and anticancer potential of the α-methylene-γ-butyrolactone scaffold.

Signaling Pathway Involvement: The α-methylene-γ-butyrolactone moiety has been shown to interfere with the DNA binding activity of the transcription factor NF-κB.[13] NF-κB is a key regulator of the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases and cancers. By directly interacting with the p65 subunit of NF-κB, these compounds can inhibit its activity, leading to a downregulation of pro-inflammatory gene expression.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. community.the-hospitalist.org [community.the-hospitalist.org]

- 4. Tulipalin A - Wikipedia [en.wikipedia.org]

- 5. Direct release of the allergen tulipalin A from Alstroemeria cut flowers: a possible source of airborne contact dermatitis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Rapid detection of Tulipalin A with SESI-Orbitrap MS: an exploration across spring flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allergic Contact Dermatitis to Plants: Understanding the Chemistry will Help our Diagnostic Approach | Actas Dermo-Sifiliográficas [actasdermo.org]

- 9. Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tulipalin A: Allergenicity, Detection, and Anti-Inflammatory Mechanisms_Chemicalbook [chemicalbook.com]

- 12. thepipettepen.com [thepipettepen.com]

- 13. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the stability and degradation of 4-Hydroxy-2-methylenebutanoic acid. The content is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's intrinsic stability, potential degradation pathways, and methodologies for its assessment. The information presented is based on the chemical properties of its functional groups and analogous compounds, given the limited direct studies on this specific molecule.

Physicochemical Properties

This compound is a small organic molecule with the following key identifiers:

| Property | Value | Reference |

| CAS Number | 24923-76-0 | [1] |

| Molecular Formula | C5H8O3 | [1] |

| Molecular Weight | 116.116 g/mol | [1] |

| Predicted pKa | 4.18 ± 0.11 | [2] |

Intrinsic Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the γ-hydroxy acid and the α,β-unsaturated carbonyl system. These groups dictate its behavior under various environmental conditions.

pH-Dependent Lactone-Acid Equilibrium

A primary characteristic of this compound is its existence in a pH-dependent equilibrium with its corresponding γ-lactone, α-methylene-γ-butyrolactone, also known as Tulipalin A.[3] This intramolecular cyclization is a reversible process.[3] The equilibrium dynamics are critical for understanding the compound's stability, bioavailability, and potential toxicity, as Tulipalin A is a known allergen.[4][5][6]

Based on studies of the analogous gamma-hydroxybutyric acid (GHB) and its lactone (GBL), the following behavior can be predicted:

-

Acidic Conditions (pH < 4): The equilibrium favors the formation of the lactone (Tulipalin A). The rate of lactonization is accelerated at lower pH.[1][7]

-

Neutral Conditions (pH 4-7): The interconversion between the acid and lactone forms is very slow, potentially taking months to reach equilibrium.[1][2]

-

Basic Conditions (pH > 7): The equilibrium strongly favors the open-chain carboxylate form (4-hydroxy-2-methylenebutanoate). The hydrolysis of the lactone is rapid at basic pH, occurring within minutes at pH 12.[1][2]

References

- 1. swgdrug.org [swgdrug.org]

- 2. Qualitative Analysis of Gamma-Bu [mckendree.edu]

- 3. This compound | 24923-76-0 | Benchchem [benchchem.com]

- 4. Tulipalin A induced phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tulipalin A - Wikipedia [en.wikipedia.org]

- 6. Tulipalin A | 547-65-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

4-Hydroxy-2-methylenebutanoic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-hydroxy-2-methylenebutanoic acid, its lactone form Tulipalin A, and its precursor tuliposides. The document covers the biosynthesis, chemical synthesis, biological activities, and mechanisms of action, with a focus on its potential in pharmaceutical and agrochemical applications.

Introduction

This compound is a naturally occurring α,β-unsaturated carboxylic acid. It is primarily found in plants of the Liliaceae family, such as tulips (Tulipa gesneriana) and Amana edulis, where it exists as a glucose ester known as tuliposide. The compound and its lactone form, α-methylene-γ-butyrolactone (commonly known as Tulipalin A), are of significant interest due to their diverse biological activities. These activities are largely attributed to the presence of an α-methylene group conjugated to a carbonyl, which makes the molecule a reactive Michael acceptor, capable of interacting with biological nucleophiles. This reactivity is the basis for its allergenic properties, as well as its antimicrobial and potential anticancer effects.

Chemical Properties of this compound and Tulipalin A

| Property | This compound | Tulipalin A |

| Synonyms | γ-hydroxy-α-methylenebutyric acid | α-methylene-γ-butyrolactone, 3-Methylenedihydrofuran-2(3H)-one |

| CAS Number | 24923-76-0 | 547-65-9 |

| Molecular Formula | C5H8O3 | C5H6O2 |

| Molecular Weight | 116.12 g/mol | 98.09 g/mol |

| Structure |

|

|

| Key Features | Carboxylic acid, Primary alcohol, α,β-Unsaturated system | γ-lactone, α,β-Unsaturated system |

Natural Occurrence and Biosynthesis

In plants, this compound is stored in an inactive, water-soluble form as tuliposides. These are glycosides where the carboxylic acid group is esterified with glucose. The breakdown of these precursors, often triggered by external stimuli like a fungal attack, is catalyzed by endogenous plant enzymes, releasing the biologically active aglycone, which can then lactonize to form tulipalins.[1] This enzymatic conversion represents a sophisticated chemical defense mechanism for the plant.[1]

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxy-2-methylenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylenebutanoic acid is a naturally occurring alpha-methylene-γ-hydroxy carboxylic acid. It is the aglycone of tuliposides, which are found in plants such as tulips. The lactone form of this compound, α-methylene-γ-butyrolactone (tulipalin A), exhibits notable biological activities, including antifungal and antibacterial properties.[1][2][3] Accurate quantification of this compound is crucial for research in natural product chemistry, pharmacology, and toxicology.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for the analysis of polar organic compounds like hydroxy acids.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, but typically requires derivatization to increase the volatility of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity and is particularly well-suited for complex biological matrices.

This document provides detailed protocols for HPLC-UV and GC-MS.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are estimates for this compound based on data for structurally similar hydroxy acids and may require optimization for specific applications.

| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS |

| Limit of Detection (LOD) | 0.5 - 5 µg/mL | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 1 - 10 µg/mL | 0.05 - 0.5 µg/mL | 0.5 - 50 ng/mL |

| Linearity Range | 1 - 500 µg/mL | 0.05 - 100 µg/mL | 0.5 ng/mL - 10 µg/mL |

| Recovery | 85 - 105% | 90 - 110% | 95 - 105% |

| Precision (%RSD) | < 10% | < 15% | < 5% |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods for similar organic acids and is suitable for quantification in aqueous samples and plant extracts.

1. Sample Preparation

-

Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.

-

Plant Material:

-

Homogenize 1 g of plant material in 10 mL of methanol/water (80:20, v/v).

-

Sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter.

-

2. HPLC Instrumentation and Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detector Wavelength: 210 nm.[4]

-

Run Time: 15 minutes.

3. Calibration

-

Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 500 µg/mL.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

-

Inject the prepared sample.

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a two-step derivatization to make the analyte volatile. Silylation is a common and effective method.

1. Sample Preparation and Derivatization

-

Sample Extraction:

-

For biological fluids (e.g., plasma, urine), perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

-

For plant extracts, use the supernatant from the HPLC sample preparation.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

3. Calibration

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., ethyl acetate).

-

Prepare a series of calibration standards (0.05 µg/mL to 100 µg/mL) and an internal standard (e.g., a deuterated analog or a structurally similar compound).

-

Derivatize the standards and the internal standard in the same manner as the samples.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

4. Quantification

-

Inject the derivatized sample.

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

Quantify the analyte using the calibration curve.

Signaling Pathways and Experimental Workflows

Conversion of Tuliposide A to Tulipalin A